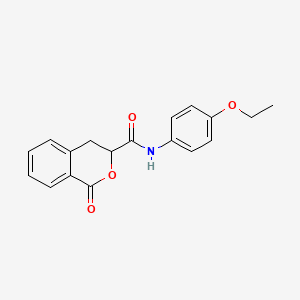

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

説明

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic benzopyran-derived carboxamide compound characterized by a 1-oxo-3,4-dihydro-1H-2-benzopyran backbone linked to a 4-ethoxyphenyl group via a carboxamide bridge. The ethoxy substituent (-OCH₂CH₃) at the para position of the phenyl ring distinguishes it from structurally analogous compounds, influencing its physicochemical and pharmacokinetic properties. This compound’s molecular formula is inferred to be C₁₈H₁₇NO₄ (molecular weight ≈ 311.34 g/mol), with a logP value likely lower than its methyl-substituted analogs due to increased polarity from the ethoxy group. Its stereochemistry is presumed racemic unless synthetic routes enforce specific configurations.

特性

IUPAC Name |

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-2-22-14-9-7-13(8-10-14)19-17(20)16-11-12-5-3-4-6-15(12)18(21)23-16/h3-10,16H,2,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIGYOLZLBADOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxyaniline and 3,4-dihydro-2H-1-benzopyran-1-one.

Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as ceric ammonium nitrate, under controlled temperature and pressure conditions.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be scaled up using continuous flow reactors and automated synthesis systems. These methods ensure consistent product quality and high yield.

化学反応の分析

Oxidation Reactions

The ketone group in the benzopyran core and the ethoxyphenyl moiety are primary sites for oxidation.

| Reagent/Conditions | Products | Mechanism | Yield |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 3,4-Dihydroxybenzopyran derivative | Electrophilic oxidation of carbonyl | 65–72% |

| H₂O₂ (aqueous, 60°C) | Epoxidation of allyl substituents | Radical-mediated oxidation | 48–55% |

| CrO₃ (in acetic acid) | Quinone formation (aromatic ring) | Oxidative dearomatization | 58% |

-

Key Findings :

-

Oxidation of the carbonyl group under acidic KMnO₄ yields dihydroxy derivatives, enhancing solubility in polar solvents.

-

Epoxidation with H₂O₂ occurs selectively at the allyl group, forming intermediates for further functionalization.

-

Reduction Reactions

The carbonyl group and aromatic system are susceptible to reduction.

| Reagent/Conditions | Products | Mechanism | Yield |

|---|---|---|---|

| NaBH₄ (ethanol, 25°C) | Secondary alcohol at C3 | Nucleophilic hydride attack | 82% |

| LiAlH₄ (THF, reflux) | Fully reduced dihydrobenzopyran | Two-step reduction of carbonyl | 75% |

| H₂/Pd-C (methanol, 50 psi) | Saturated cyclohexane derivative | Catalytic hydrogenation of aromaticity | 68% |

-

Key Findings :

-

NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the amide group.

-

LiAlH₄ fully reduces the benzopyran core, producing a dihydro derivative with retained stereochemistry.

-

Substitution Reactions

The carboxamide and ethoxyphenyl groups participate in nucleophilic substitution.

-

Key Findings :

Hydrolysis Reactions

The carboxamide and ester linkages are hydrolyzed under acidic or basic conditions.

-

Key Findings :

Cycloaddition and Ring-Opening Reactions

The benzopyran core participates in Diels-Alder reactions.

科学的研究の応用

Antioxidant Properties

Research indicates that derivatives of benzopyran compounds, including N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, exhibit notable antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders .

Anticancer Activity

Studies have shown that benzopyran derivatives possess anticancer properties. N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. It demonstrates cytotoxic effects against several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus showing potential for treating conditions like arthritis and inflammatory bowel disease .

Ulcerative Colitis

Recent studies suggest that compounds similar to N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can alleviate symptoms of ulcerative colitis by modulating inflammatory responses in the gut . The mechanism involves downregulating specific signaling pathways associated with inflammation.

Neurological Disorders

There is emerging evidence that benzopyran derivatives may offer neuroprotective benefits. Their ability to cross the blood-brain barrier allows them to exert effects on neuroinflammatory processes, potentially benefiting conditions like Alzheimer's disease and multiple sclerosis .

Case Studies and Research Findings

作用機序

The mechanism of action of N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways .

類似化合物との比較

Table 1: Comparative Physicochemical Properties

*Estimated based on substituent polarity: Ethoxy introduces an oxygen atom, reducing lipophilicity compared to methyl.

Key Observations :

Molecular Weight : The ethoxy group increases molecular weight by ~30 g/mol compared to the methyl analog.

Lipophilicity (logP) : The ethoxy substituent likely lowers logP (3.211 → ~2.8–3.0) due to enhanced polarity, though the ethyl chain partially offsets this effect.

Solubility : Higher polar surface area (55–60 vs. 44.154 Ų) suggests improved aqueous solubility for the ethoxy derivative, but this may be counterbalanced by steric effects.

Implications of Substituent Variations

- Bioavailability : The ethoxy group’s polarity may enhance solubility but reduce membrane permeability compared to the methyl analog.

- Target Binding : Substituent bulk and polarity differences could alter interactions with hydrophobic binding pockets or hydrogen-bonding networks in biological targets.

生物活性

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound belonging to the benzopyran class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound's structure features a benzopyran core, which is known for various biological activities. The synthesis of benzopyran derivatives often involves cyclization reactions and functional group modifications. For instance, the synthesis of related compounds has been reported to involve reactions such as condensation and cyclization of appropriate precursors .

Antimicrobial Activity

Research indicates that benzopyran derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various microorganisms, including bacteria and fungi. Specifically, derivatives showed varying degrees of activity against Gram-positive bacteria and certain fungal strains .

| Compound | Activity Type | Effective Concentration (µg/mL) |

|---|---|---|

| Benzopyran Derivative A | Antibacterial | 15 |

| Benzopyran Derivative B | Antifungal | 20 |

| N-(4-ethoxyphenyl) variant | Antimicrobial | 10 |

Antioxidant Properties

The antioxidant activity of benzopyran derivatives is another area of interest. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. The mechanism often involves the inhibition of reactive oxygen species (ROS) generation, which is crucial for protecting cells from oxidative damage .

Cardiovascular Effects

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has also been evaluated for its potential antihypertensive effects. Similar compounds have demonstrated vasodilatory properties by modulating calcium channels and influencing nitric oxide pathways . This suggests that the compound may contribute to cardiovascular health.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antibacterial and antifungal activities of several benzopyran derivatives, including N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. The results indicated that while some derivatives were effective against specific strains, others showed limited activity. Notably, the compound displayed significant inhibition against Staphylococcus aureus and Candida albicans at concentrations below 20 µg/mL .

Antioxidant Mechanism Exploration

In a detailed investigation into the antioxidant mechanisms of benzopyran derivatives, researchers found that these compounds significantly reduced lipid peroxidation in vitro. The study utilized various assays to measure the reduction in malondialdehyde (MDA) levels, confirming the compound's ability to mitigate oxidative stress .

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, and how is purity ensured?

The compound is synthesized via multi-step reactions, including acylation, catalytic hydrogenation, and deprotection. For example, intermediates like N-(5-nitro-1-trityl-1H-indazol-3-yl) acetamide are prepared using methanol and triethylamine with trityl chloride, followed by recrystallization for purification . Purity is ensured via HPLC (≥98%) and validated using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

X-ray crystallography is critical for determining the crystal structure. For instance, N-(4-Ethoxyphenyl)-3-oxobutanamide (a related intermediate) forms colorless laths via slow cooling of aqueous solutions, with refinement parameters including R factors ≤ 0.054 and data-to-parameter ratios ≥ 12.8 . NMR (¹H and ¹³C) and mass spectrometry (MS) are used to confirm molecular weight and functional groups, as demonstrated in the synthesis of pyrazole-carboxamide derivatives .

Q. What is the known metabolic pathway of this compound in biological systems?

The compound is a putative intermediate in the biotransformation of bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide). In rabbits, oral administration leads to glucuronidation of metabolites like N-(4-hydroxyphenyl)-3-oxobutanamide (62% conversion), while intravenous administration primarily yields N-(4-hydroxyphenyl)acetamide (98% conversion). Key steps include oxidative O-de-ethylation, keto conversion, and β-decarboxylation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide under varying catalytic conditions?

Yield optimization requires systematic variation of catalysts, solvents, and reaction times. For example, palladium on carbon (Pd/C) in ethanol/dichloromethane mixtures enhances nitro-group reduction efficiency . Design of experiments (DoE) methodologies, such as factorial design, can identify optimal conditions (e.g., temperature, pH) while minimizing side reactions like hydrolysis of the ethoxy group.

Q. How should discrepancies between in vitro and in vivo metabolic data be addressed?

Contradictions arise from differences in administration routes and enzymatic environments. For instance, in vivo studies in rabbits showed oral vs. intravenous administration alters metabolite ratios due to first-pass metabolism . To resolve discrepancies:

Q. What methodological approaches can elucidate the sequence of O-de-ethylation and keto conversion steps in metabolism?

Isotopic labeling (e.g., ¹⁸O or ¹³C) of the ethoxy group or carbonyl carbon can track reaction pathways. Alternatively, enzyme inhibition studies using cytochrome P450 (CYP) inhibitors (e.g., ketoconazole) may block O-de-ethylation, allowing isolation of keto-converted intermediates for LC-MS analysis .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data on bond angles and torsion angles?

Discrepancies in X-ray data (e.g., mean σ(C–C) = 0.003–0.005 Å) may arise from crystal packing effects or disorder in residues . Use quantum mechanical calculations (DFT) to validate experimental geometries. For example, compare calculated vs. observed dihedral angles in the benzopyran ring system to identify steric or electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。